Cas no 1183336-73-3 (1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]-)

1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]-, is a bromo- and fluoro-substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a pyrazole core functionalized with an amine group at the 3-position and a 2-bromo-5-fluorobenzyl substituent at the 1-position, offering versatility for further synthetic modifications. Its structural motifs, including the halogenated aromatic ring and the pyrazole-amine framework, make it a valuable intermediate in the development of biologically active molecules. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, while the amine group provides a handle for derivatization, supporting its utility in medicinal chemistry and material science applications.
1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- structure
1183336-73-3 structure
Product Name:1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]-
CAS No:1183336-73-3
MF:C10H9BrFN3
MW:270.100964307785
CID:6092071
PubChem ID:60783291
Update Time:2025-05-19

1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]-
    • 1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
    • 1-[(2-bromo-5-fluorophenyl)methyl]-1H-pyrazol-3-amine
    • 1183336-73-3
    • EN300-804634
    • CS-0284861
    • Inchi: 1S/C10H9BrFN3/c11-9-2-1-8(12)5-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
    • InChI Key: HTZFHWYQRZUMQJ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC(F)=CC=C2Br)C=CC(N)=N1

Computed Properties

  • Exact Mass: 268.99639g/mol
  • Monoisotopic Mass: 268.99639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1?+-.0.1 g/cm3(Predicted)
  • Boiling Point: 412.1±40.0 °C(Predicted)
  • pka: 3.75±0.10(Predicted)

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1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- Related Literature

Additional information on 1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]-

1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- (CAS No. 1183336-73-3)

1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- is a heterocyclic compound with a pyrazole core and a substituted phenyl group. Its CAS registry number is 1183336-73-3, and it belongs to the class of aromatic heterocycles. This compound has gained attention in recent years due to its potential applications in drug discovery and materials science. The structure of this molecule consists of a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and a substituted benzene ring attached via a methylene group (-CH2-) to the nitrogen atom at position 1 of the pyrazole.

The synthesis of 1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. One common approach is the condensation of an aldehyde with ammonia or an amine derivative to form the pyrazole ring. The substitution pattern on the phenyl group (specifically the bromine at position 2 and fluorine at position 5) suggests that this compound may have been synthesized using directed metallation or Suzuki coupling reactions. The presence of halogens on the aromatic ring could also indicate its potential for further functionalization or incorporation into larger molecular frameworks.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their diverse biological activities. For instance, pyrazole-based compounds have shown promise as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). The substitution pattern on the phenyl group in 1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Bromine and fluorine substituents are known to affect the lipophilicity and stability of aromatic compounds, which are critical factors in drug design.

In addition to its potential therapeutic applications, 1H-Pyrazol-3-amine, 1-[(2-bromo-5-fluorophenyl)methyl]- has also been explored for its role in materials science. Pyrazole derivatives are known to form stable coordination complexes with metal ions, making them suitable for applications in catalysis and sensing technologies. The bromine and fluorine substituents on the phenyl group could enhance the electronic properties of the compound, making it a candidate for use in organic electronics or optoelectronic devices.

From a toxicological perspective, pyrazole derivatives are generally considered to have low toxicity; however, the presence of halogens on the aromatic ring may introduce some degree of toxicity depending on their position and concentration. Studies on halogenated aromatic compounds have shown that these groups can influence both acute and chronic toxicity profiles. Therefore, further research is needed to fully understand the safety profile of 1H-Pyrazol-3

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